molecular formula C8H4F3NO B1319554 2-(Difluoromethoxy)-5-fluorobenzonitrile CAS No. 1017778-48-1

2-(Difluoromethoxy)-5-fluorobenzonitrile

Cat. No.: B1319554
CAS No.: 1017778-48-1
M. Wt: 187.12 g/mol
InChI Key: UTZWKIRYUNRDTJ-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-5-fluorobenzonitrile is an organic compound that features both difluoromethoxy and fluorobenzonitrile functional groups

Preparation Methods

The synthesis of 2-(Difluoromethoxy)-5-fluorobenzonitrile typically involves the introduction of difluoromethoxy and fluorobenzonitrile groups onto a benzene ring. One common method involves the difluoromethylation of a suitable precursor, such as a fluorobenzonitrile derivative, using difluoromethylating agents. The reaction conditions often require the presence of a base and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

2-(Difluoromethoxy)-5-fluorobenzonitrile can undergo various chemical reactions, including:

Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

2-(Difluoromethoxy)-5-fluorobenzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-5-fluorobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The difluoromethoxy and fluorobenzonitrile groups can modulate the compound’s binding affinity and specificity, leading to the desired biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

2-(Difluoromethoxy)-5-fluorobenzonitrile can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-(difluoromethoxy)-5-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO/c9-6-1-2-7(13-8(10)11)5(3-6)4-12/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTZWKIRYUNRDTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C#N)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501277572
Record name 2-(Difluoromethoxy)-5-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501277572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017778-48-1
Record name 2-(Difluoromethoxy)-5-fluorobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017778-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Difluoromethoxy)-5-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501277572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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